M-31850

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de M-31850 implique la préparation de dérivés de 1H-benz[de]isoquinoline-1,3(2H)-dione. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau isoquinoléine : Le noyau isoquinoléine est synthétisé par une série de réactions de cyclisation.

Introduction du groupe iminodi-2,1-éthanediyle :

Cyclisation finale et purification : Le produit final est obtenu par cyclisation et étapes de purification ultérieures

Analyse Des Réactions Chimiques

M-31850 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation dans des conditions spécifiques.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.

Substitution : This compound peut participer à des réactions de substitution, en particulier la substitution nucléophile

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles : Ammoniac, amines.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans des études enzymatiques pour comprendre le rôle de la β-hexosaminidase dans diverses voies biochimiques

Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition de la β-hexosaminidase sur les processus cellulaires

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à l'activité de la β-hexosaminidase, telles que les maladies de Tay-Sachs et de Sandhoff

Industrie : Utilisé dans le développement de nouveaux médicaments et tests biochimiques

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la β-hexosaminidase (Hex). Le composé se lie au site actif de l'enzyme, empêchant le substrat d'accéder au site catalytique. Cette inhibition entraîne une diminution de l'activité enzymatique de l'HexA et de l'HexB, qui sont impliquées dans la dégradation des glycosaminoglycanes . Les cibles moléculaires et les voies impliquées comprennent les enzymes HexA et HexB et la voie de dégradation lysosomale .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

M-31850 exhibits competitive inhibition against β-hexosaminidases with IC50 values of 6.0 µM for human HexA and 3.1 µM for human HexB, indicating its effectiveness in modulating enzyme activity . The compound operates by binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic action. The structure-activity relationship (SAR) studies reveal that this compound's naphthalimide moieties play a critical role in its binding affinity and specificity towards different hexosaminidases .

Research Applications

The applications of this compound can be categorized into several key areas:

Enzyme Inhibition Studies

This compound has been utilized extensively in enzyme inhibition assays to explore its selectivity and potency against various hexosaminidases. It has shown significant activity towards:

- Human HexA : IC50 of 6.0 µM

- Human HexB : IC50 of 3.1 µM

- Jack Bean Hexosaminidase (JBHex) : IC50 of 280 µM

- Bacterial Hexosaminidase from Streptomyces plicatus (SpHex) : IC50 > 500 µM .

These findings indicate that this compound is particularly effective against human isoforms compared to other sources.

Therapeutic Potential in Lysosomal Storage Disorders

Given its ability to enhance the half-life of mutant HexA in models of Tay-Sachs disease, this compound shows promise as a pharmacological chaperone. This application is particularly relevant in the context of lysosomal storage disorders, where enzyme replacement therapy is often limited by the stability and activity of the therapeutic enzymes .

Structural Biology and Drug Design

The crystal structure-guided design involving this compound has led to insights into the binding mechanisms of β-glucosaminidases. Its structural characteristics allow researchers to develop analogs with improved specificity and potency against various enzyme targets, paving the way for novel therapeutic agents .

Case Study 1: Enhancing Enzyme Activity in Sandhoff Disease Models

In vitro studies demonstrated that this compound increases hydrolysis rates in lysates from infantile Sandhoff disease cells, suggesting its potential utility in enhancing residual enzyme activity in affected individuals . This highlights its role not only as an inhibitor but also as a facilitator of enzyme function under pathological conditions.

Case Study 2: Selective Inhibition for Drug Development

Research utilizing high-throughput screening identified this compound as a lead compound for developing selective inhibitors against human β-hexosaminidases. Its low toxicity profile at effective concentrations makes it a candidate for further development into therapeutic agents aimed at treating conditions related to hexosaminidase deficiencies .

Data Summary Table

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Human HexA | 6.0 | Competitive inhibitor |

| This compound | Human HexB | 3.1 | Competitive inhibitor |

| This compound | JBHex | 280 | Reduced effectiveness compared to human |

| This compound | SpHex | >500 | Minimal activity observed |

| Analog Q2 | HsHex | 0.8 | Enhanced binding and specificity |

Mécanisme D'action

M-31850 exerts its effects by competitively inhibiting β-hexosaminidase (Hex). The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition leads to a decrease in the enzymatic activity of HexA and HexB, which are involved in the degradation of glycosaminoglycans . The molecular targets and pathways involved include the HexA and HexB enzymes and the lysosomal degradation pathway .

Comparaison Avec Des Composés Similaires

M-31850 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la β-hexosaminidase. Des composés similaires comprennent :

N-acétyl-D-glucosamine : Un substrat naturel de la β-hexosaminidase.

PUGNAc : Un inhibiteur puissant de la β-hexosaminidase avec un mécanisme d'action différent.

Thiamet-G : Un autre inhibiteur de la β-hexosaminidase avec des caractéristiques structurales distinctes

This compound se distingue par son mécanisme d'inhibition compétitive et sa grande sélectivité pour l'HexA et l'HexB humaines .

Activité Biologique

M-31850 is a bis-naphthalimide compound that has garnered attention in biochemical research due to its inhibitory effects on human lysosomal hexosaminidases, specifically β-N-acetyl-d-hexosaminidases (Hex A and Hex B). This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its symmetrical bis-naphthalimide structure linked by an alkylamine. It was identified through high-throughput screening as a selective inhibitor of human glycoconjugate-lytic β-hexosaminidases, with a notable Ki value of 0.8 µM against Hex A . The compound's design allows it to effectively bind to the active site of the enzyme while also interacting with hydrophobic patches outside the active site, enhancing its inhibitory potency .

- Inhibition of Hexosaminidases :

-

Cellular Effects :

- The compound has been shown to enhance O-GlcNAcylation levels in cells, indicating its role in modulating glycosylation processes within cellular environments. Live cell imaging demonstrated significantly increased fluorescence signals from hydrolyzed fluorescein-GlcNAc in this compound-treated cells compared to controls .

- Toxicity Profile :

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the naphthalimide moieties are critical for binding affinity and inhibitory efficacy. The compound's ability to occupy both the active site and additional hydrophobic regions contributes to its high binding affinity and specificity towards hexosaminidases .

| Compound | Ki Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.8 | Hex A |

| 3.1 | Hex B |

Case Study 1: Inhibition in Diabetic Models

In a study involving streptozotocin (STZ)-treated rat models, this compound treatment resulted in a significant increase in mitochondrial O-GlcNAc levels compared to untreated controls. This suggests that this compound may have therapeutic implications in conditions associated with dysregulated glycosylation, such as diabetes .

Case Study 2: Cellular Imaging

Live cell imaging studies demonstrated enhanced uptake and hydrolysis of fluorescein-conjugated substrates in cells treated with this compound, indicating its effectiveness in altering glycosylation dynamics within cellular compartments . This imaging technique has provided insights into the compound's mechanisms at a cellular level.

Propriétés

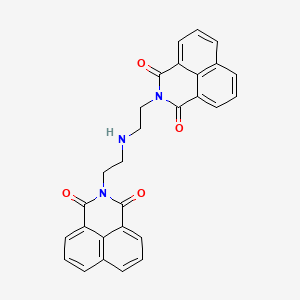

IUPAC Name |

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLUIYHKSADQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.